molecular formula C10H17N3O3 B3810370 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione

1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione

Cat. No. B3810370
M. Wt: 227.26 g/mol
InChI Key: QDHOXSBVZIOZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione, also known as MPP+, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of mitochondrial complex I, which plays a crucial role in energy production in cells.

Mechanism of Action

1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in mitochondrial dysfunction, which can ultimately lead to cell death. 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ is selectively taken up by dopaminergic neurons in the substantia nigra, which are the neurons that degenerate in Parkinson's disease.
Biochemical and Physiological Effects
1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has been shown to induce oxidative stress, DNA damage, and apoptosis in cells. In animal models, 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has been shown to induce dopaminergic neuron degeneration in the substantia nigra, which is the hallmark of Parkinson's disease. 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has also been shown to induce cognitive impairment and memory deficits in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ in lab experiments is that it induces mitochondrial dysfunction in a selective and reproducible manner. This allows researchers to study the effects of mitochondrial dysfunction on cellular processes in a controlled setting. One limitation of using 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ is that it is a toxic compound and can induce cell death at high concentrations. Therefore, researchers must use caution when handling 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ and must use appropriate safety protocols.

Future Directions

There are several future directions for research on 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+. One area of research is to investigate the role of 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ in the development of Parkinson's disease and other neurodegenerative diseases. Another area of research is to explore the potential therapeutic applications of 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ in cancer treatment, as mitochondrial dysfunction has been implicated in cancer progression. Additionally, researchers could investigate the use of 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ as a tool to study the effects of mitochondrial dysfunction on aging and age-related diseases.
Conclusion
In conclusion, 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ is a potent inhibitor of mitochondrial complex I that has been extensively used in scientific research to study the effects of mitochondrial dysfunction on cellular processes. 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ induces oxidative stress, DNA damage, and apoptosis in cells and can induce dopaminergic neuron degeneration in animal models. While 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has several advantages as a tool for studying mitochondrial dysfunction, researchers must use caution when handling this toxic compound. Future research on 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ could lead to a better understanding of the role of mitochondrial dysfunction in disease and may lead to the development of new therapeutic strategies.

Scientific Research Applications

1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has been extensively used in scientific research as a tool to study the effects of mitochondrial dysfunction on cellular processes. Mitochondrial complex I plays a crucial role in energy production, and its dysfunction has been implicated in a wide range of diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has been used to model these diseases in vitro and in vivo by inducing mitochondrial dysfunction.

properties

IUPAC Name

2-[2-(1-methoxypropan-2-ylamino)ethyl]-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-8(7-16-2)11-5-6-13-10(15)4-3-9(14)12-13/h3-4,8,11H,5-7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHOXSBVZIOZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCCN1C(=O)C=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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